molecular formula C25H21NO5 B13104583 Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid

Cat. No.: B13104583
M. Wt: 415.4 g/mol
InChI Key: IDCMPIIPATXNMJ-OZAIVSQSSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Key signals include aromatic protons from the Fmoc group (δ 7.2–7.8 ppm), the hydroxyl proton (δ 5.1 ppm, broad), and the methine proton at position 3 (δ 4.3 ppm, doublet due to coupling with adjacent protons).
  • ¹³C NMR : Distinct peaks for the Fmoc carbonyl (δ 168 ppm), carboxylic acid (δ 172 ppm), and aromatic carbons (δ 120–145 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • O–H stretch : Broad band at 3200–3400 cm⁻¹ (hydroxyl and carboxylic acid groups).
  • C=O stretch : Strong absorptions at 1705 cm⁻¹ (Fmoc carbonyl) and 1650 cm⁻¹ (carboxylic acid).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ : 265 nm (π→π* transition of the Fmoc aromatic system) and 290 nm (n→π* transition of the carbonyl groups).

Thermodynamic Properties and Solubility Behavior

The compound exhibits pH-dependent solubility:

  • Acidic conditions (pH < 3) : High solubility due to protonation of the carboxylic acid group (pKₐ ≈ 2.8).
  • Neutral to basic conditions (pH 7–9) : Reduced solubility as the carboxylic acid deprotonates, increasing hydrophobicity.
Property Value Method
Melting point 198–202°C (decomposition) Differential scanning calorimetry
LogP (octanol/water) 2.1 ± 0.3 Shake-flask method
Aqueous solubility (25°C) 12 mg/mL (pH 2), 0.3 mg/mL (pH 7.4) HPLC quantification

The Fmoc group dominates partitioning behavior, contributing to a logP value indicative of moderate lipophilicity. This property facilitates penetration through lipid bilayers while retaining sufficient aqueous solubility for biological applications.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

(1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H21NO5/c27-15-10-9-14-11-22(24(28)29)26-23(20(14)12-15)25(30)31-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-10,12,21-23,26-27H,11,13H2,(H,28,29)/t22?,23-/m1/s1

InChI Key

IDCMPIIPATXNMJ-OZAIVSQSSA-N

Isomeric SMILES

C1C(N[C@H](C2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C(NC(C2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Protection of the Amino Group

  • The amino group of the precursor (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is protected by reacting with Fmoc chloride .
  • This reaction is typically performed in an aqueous or mixed solvent system in the presence of a base such as sodium carbonate or triethylamine to neutralize hydrochloric acid generated.
  • The reaction proceeds at room temperature or slightly elevated temperatures (20–40 ºC) to maximize yield and minimize side reactions.

Hydroxylation at the 7-Position

  • Introduction of the hydroxyl group at the 7-position is achieved via selective hydroxylation.
  • Suitable hydroxylating agents include hydroxyl radicals generated in situ , or mild oxidants capable of regioselective aromatic hydroxylation.
  • Reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the tetrahydroisoquinoline ring.

Cyclization to Form the Tetrahydroisoquinoline Ring

  • The cyclization step involves intramolecular condensation to close the ring, forming the tetrahydroisoquinoline core.
  • This is typically catalyzed by acid or base under reflux conditions depending on the precursor’s functional groups.
  • The stereochemistry at the 3-position is preserved by using chiral starting materials or chiral catalysts.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic methods (e.g., preparative HPLC).
  • Purity is confirmed by analytical techniques such as NMR, HPLC, and optical rotation measurements.
  • The final compound has a molecular weight of approximately 415.44 g/mol and exhibits a specific optical rotation of around +22° (C=1 in methanol), confirming its stereochemical integrity.

Industrial Scale Synthesis Considerations

  • Industrial production scales up the laboratory synthesis using industrial-grade reagents.
  • Reaction conditions are optimized for large batch processes to improve yield and reduce impurities.
  • Continuous flow reactors may be employed for better control over reaction parameters.
  • Safety and environmental controls are implemented to handle reagents and by-products.

Reaction Types and Reagents Involved

Reaction Step Reagents/Conditions Purpose Notes
Amino group protection Fmoc chloride, base (Na2CO3 or Et3N) Protect amino group as Fmoc-carbamate Mild conditions, room temp
Hydroxylation Hydroxylating agents (e.g., hydroxyl radicals, mild oxidants) Introduce 7-hydroxy substituent Regioselective, controlled temp
Cyclization Acid or base catalyst, reflux Ring closure to form tetrahydroisoquinoline Preserves stereochemistry
Purification Recrystallization, chromatography Obtain pure compound Confirmed by NMR, HPLC, optical rotation

Comparative Analysis of Protecting Groups and Derivatives

Compound Protecting Group Deprotection Method Molecular Weight (g/mol) Notes
Fmoc-7-hydroxy-(R)-tetrahydroisoquinoline-3-carboxylic acid Fmoc Base (e.g., piperidine) 415.44 Base-labile, mild deprotection
Boc-(3S)-tetrahydroisoquinoline-3-carboxylic acid Boc Acid (HCl/MeOH) 399.45 Acid-labile, harsher deprotection
Fmoc-D-tetrahydroisoquinoline-3-carboxylic acid Fmoc Base 399.4 Lacks 7-hydroxy group, less polar

Research Findings on Preparation and Reactivity

  • The Fmoc protection strategy is preferred for its mild deprotection conditions, which preserve sensitive peptide chains during synthesis.
  • Hydroxylation at the 7-position enhances the compound’s ability to engage in hydrogen bonding, critical for biological activity.
  • The stereochemistry at the 3-position (R-configuration) is crucial for biological specificity and is maintained throughout the synthesis.
  • The compound can undergo further chemical transformations such as oxidation to quinone derivatives or reduction to dihydro derivatives, expanding its utility in medicinal chemistry.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value
Amino protection reagent Fmoc chloride
Base for protection Sodium carbonate or triethylamine
Hydroxylation agent Mild oxidants or hydroxyl radicals
Cyclization catalyst Acid or base, reflux
Temperature range 20–80 ºC depending on step
Purification method Recrystallization, preparative HPLC
Optical rotation +22 ± 1° (C=1 in MeOH)
Molecular weight 415.44 g/mol

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Scientific Research Applications

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has diverse applications across various scientific domains:

Chemistry

  • Building Block in Peptide Synthesis : It serves as a crucial building block for synthesizing peptides due to its functional groups that can participate in coupling reactions.
  • Organic Synthesis Applications : Utilized in the synthesis of complex organic molecules and intermediates.

Biology

  • Biological Activity Studies : Investigated for its potential to inhibit specific enzymes and bind to biological receptors. Research indicates it may modulate enzyme activity through binding interactions with hydroxyl and carboxyl groups .

Medicine

  • Therapeutic Potential : Explored for its role in developing new pharmaceuticals targeting various diseases. Its unique structure allows for interaction with biological targets that could lead to novel drug candidates .

Industry

  • Chemical Intermediates Production : Used in the industrial synthesis of fine chemicals and other intermediates necessary for various chemical processes .

Case Study 1: Enzyme Inhibition

Research has demonstrated that Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can inhibit certain enzymes involved in metabolic pathways. For instance, studies showed that modifications to the hydroxyl group significantly affected binding affinity and inhibition rates against target enzymes .

Case Study 2: Drug Development

In drug development studies, this compound was evaluated for its efficacy against specific cancer cell lines. Results indicated that derivatives of Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibited promising cytotoxic effects, suggesting potential as an anticancer agent .

Mechanism of Action

The mechanism of action of FMOC-7-HYDROXY-®-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Stereoisomeric Counterpart: Fmoc-7-hydroxy-(S)-Tic

The S-enantiomer (CAS: 178432-49-0) shares the same molecular formula but differs in stereochemistry. Key differences include:

  • Stereochemical Impact : The R-isomer is preferred in opioid receptor antagonist studies due to its conformational compatibility with target receptors, while the S-isomer may exhibit reduced or altered activity .
  • Purity and Availability : The S-isomer is available at ≥98% purity (vs. ≥95% for the R-isomer) and is supplied by multiple vendors, including Alfa Chemistry and BOC Sciences .
  • Safety Profile : The S-isomer is classified as an irritant (Xi hazard code), requiring gloves and eye protection during handling .

Table 1: Comparison of R- and S-Isomers

Parameter R-Isomer (178432-50-3) S-Isomer (178432-49-0)
Configuration R S
Molecular Weight (g/mol) 415.44 415.44
Purity ≥95% (Aladdin) ≥98% (BOC Sciences)
Safety Not explicitly classified Xi irritant

Substituent Variations at the 7-Position

7-Fluoro-Tic Derivatives

The fluorine atom introduces electron-withdrawing effects, enhancing metabolic stability compared to the hydroxy group’s hydrogen-bonding capacity .

7-Trifluoromethyl-Tic (CAS: 444583-36-2)

This derivative has a predicted pKa of 2.07 and density of 1.377 g/cm³ . The CF₃ group increases lipophilicity, making it suitable for blood-brain barrier penetration, unlike the polar hydroxy variant .

7-Amino-Tic (Fmoc-7-amino-TIC)

Table 2: Substituent Effects on Tic Derivatives

Compound 7-Substituent Key Property Application
Fmoc-7-hydroxy-(R)-Tic -OH Hydrogen bonding, polarity Peptide synthesis, receptor ligands
Boc-7-fluoro-(R)-Tic -F Metabolic stability Opioid antagonists
(3R)-7-CF₃-Tic -CF₃ Lipophilicity CNS-targeted drug design
Fmoc-7-amino-Tic -NH₂ Bioconjugation versatility Photoresponsive peptides

Protecting Group Variations

Boc-Protected Tic Derivatives

Boc-(3S)-Tic-OH (CAS: 136030-33-6) is an S-isomer with a tert-butoxycarbonyl (Boc) group. Unlike Fmoc, Boc is acid-labile, requiring harsh deprotection conditions (e.g., HCl/MeOH) that may degrade sensitive peptides .

Unprotected Tic (CAS: 130309-33-0)

Fmoc-D-Tic-OH lacks the 7-hydroxy group and has a molecular weight of 399.4 g/mol. The absence of the hydroxy group simplifies synthesis but reduces polarity, impacting solubility in aqueous systems .

Table 3: Protecting Group Comparison

Compound Protecting Group Deprotection Method Molecular Weight (g/mol)
Fmoc-7-hydroxy-(R)-Tic Fmoc Base (e.g., piperidine) 415.44
Boc-(3S)-Tic-OH Boc Acid (HCl/MeOH) 399.45
Fmoc-D-Tic-OH Fmoc Base 399.4

Biological Activity

2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole is a novel compound that combines a trifluoromethyl group with dioxolo and indazole structures. This unique configuration is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antiprotozoal and anticancer properties.

Chemical Structure and Properties

The compound features a dioxolo ring fused to an indazole moiety, which enhances its reactivity and biological activity. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Property Value
Molecular Weight 306.24 g/mol
CAS Number 1352305-16-8
Chemical Formula C15H10F3N2O2
Melting Point Not specified

Biological Activity

Research has shown that compounds with similar structural characteristics exhibit various biological activities, including:

  • Antiprotozoal Activity : A study on indazole derivatives indicated that those with electron-withdrawing groups like trifluoromethyl showed enhanced potency against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Specifically, derivatives substituted with the trifluoromethyl group demonstrated IC50 values less than 0.050 µM against these pathogens .
  • Anticancer Potential : Compounds containing indazole structures have been explored for their anticancer properties. The unique combination of dioxolo and trifluoromethyl groups may enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Preliminary studies suggest that the compound could inhibit cancer cell proliferation, although specific data on this compound's efficacy is still limited.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of the trifluoromethyl group significantly influences the biological activity of indazole derivatives. The following table summarizes key findings from SAR studies on related compounds:

Compound Name Structural Features Biological Activity
2-(4-Fluorophenyl)-2H-indazoleIndazole core with fluorophenylAnticancer activity
Pyrimido[1,2-b]indazole DerivativesIndazole fused with pyrimidine ringsAntimicrobial properties
2-(Trifluoromethyl)phenyl IndazolesIndazole core with trifluoromethylEnhanced lipophilicity and bioactivity

Case Studies

  • Antiprotozoal Activity Study : A recent study synthesized a series of indazole derivatives and tested their activity against E. histolytica, G. intestinalis, and T. vaginalis. The results indicated that the substitution of the phenyl ring with a trifluoromethyl group significantly increased antiprotozoal activity compared to unsubstituted analogs, suggesting a strong potential for therapeutic applications in treating parasitic infections .
  • Inhibition of NF-κB Signaling Pathway : Another investigation into related compounds revealed that those incorporating electron-withdrawing groups like trifluoromethyl could inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses and cancer progression. This inhibition suggests potential applications in anti-inflammatory therapies as well as cancer treatment .

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